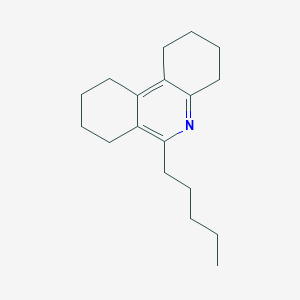
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile (MNPN) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a nitrile derivative that contains a naphthalene ring and a morpholine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
作用机制
The mechanism of action of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is not fully understood. However, it has been suggested that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may act by inhibiting specific enzymes or receptors. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have been shown to have various biochemical and physiological effects. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. They have also been shown to inhibit the proliferation of cancer cells. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the replication of HCV.
实验室实验的优点和局限性
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their structures can be easily modified to obtain derivatives with different properties. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to have good bioavailability and pharmacokinetic properties.
However, there are also some limitations to using 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives in lab experiments. For example, some 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to be toxic to cells at high concentrations. It is also important to note that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may have different effects on different cell types or organisms.
未来方向
There are several future directions for the study of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives. One direction is the development of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives with improved activity and selectivity for specific targets. Another direction is the study of the pharmacokinetics and toxicity of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives in vivo. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives may also be studied for their potential as imaging agents for cancer diagnosis or as theranostic agents for cancer treatment.
合成方法
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-morpholin-4-yl-1-naphthalene with pentanenitrile in the presence of a palladium catalyst. Another method involves the reaction of 5-morpholin-4-yl-1-naphthaleneboronic acid with 5-bromo-1-pentanenitrile in the presence of a palladium catalyst. Both methods result in the formation of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile.
科学研究应用
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential application in various scientific fields. One of the applications is in the field of organic electronics. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Another application of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is in the field of medicinal chemistry. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential as a drug scaffold. It has been used as a starting material for the synthesis of various bioactive compounds. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
属性
CAS 编号 |
13326-37-9 |
|---|---|
产品名称 |
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
5-morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2O/c20-15-17(7-4-10-21-11-13-22-14-12-21)19-9-3-6-16-5-1-2-8-18(16)19/h1-3,5-6,8-9,17H,4,7,10-14H2 |
InChI 键 |
REAMLHVXFBJQJS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
同义词 |
α-(1-Naphtyl)-4-morpholinevaleronitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)




